Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-

Description

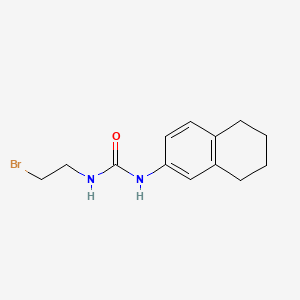

Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, featuring a brominated ethyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical and biological contexts.

Properties

CAS No. |

102434-36-6 |

|---|---|

Molecular Formula |

C13H17BrN2O |

Molecular Weight |

297.19 g/mol |

IUPAC Name |

1-(2-bromoethyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |

InChI |

InChI=1S/C13H17BrN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H2,15,16,17) |

InChI Key |

FBYXVCHXMFKRNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)NC(=O)NCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)amine with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new urea derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic properties, such as anticancer or antimicrobial activity.

Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism by which Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated ethyl group could facilitate binding to specific sites, while the tetrahydronaphthyl moiety might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- Urea, 3-(2-chloroethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-

- Urea, 3-(2-iodoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-

- Urea, 3-(2-fluoroethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-

Uniqueness

Compared to its analogs, Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- might exhibit unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This could make it more versatile in synthetic applications. Additionally, the specific arrangement of functional groups might confer distinct biological activities, making it a valuable compound for research and development.

Biological Activity

Urea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- is notable for its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H13BrN2O

- Molecular Weight : 293.159 g/mol

- Density : 1.502 g/cm³

- Boiling Point : 412ºC at 760 mmHg

- Flash Point : 203ºC

The biological activity of Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- is primarily attributed to its interaction with various biological targets. The presence of the bromoethyl group enhances its reactivity and ability to form covalent bonds with nucleophilic sites in proteins. This characteristic is crucial for its anticancer properties and potential neuroprotective effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that it induces apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : FaDu (hypopharyngeal tumor), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism : The compound appears to disrupt cellular signaling pathways associated with cell survival and proliferation.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| FaDu | 15 | 70 |

| MCF-7 | 20 | 65 |

| A549 | 18 | 60 |

Neuroprotective Effects

Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- has been studied for its neuroprotective properties. It shows promise in models of neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in cholinergic signaling.

- Inhibition Rates :

- AChE: 75% inhibition at 10 µM concentration.

- BuChE: 60% inhibition at the same concentration.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results demonstrated that treatment with Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- led to a significant reduction in tumor size in xenograft models compared to control groups .

Case Study 2: Neuroprotection in Alzheimer's Disease

Another study focused on its potential role in Alzheimer's disease models. The compound was shown to improve cognitive function in mice subjected to Aβ-induced neurotoxicity by reducing oxidative stress markers and enhancing synaptic plasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.